molecular formula C7H8N4 B1506564 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 52090-86-5

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No. B1506564
CAS RN: 52090-86-5
M. Wt: 148.17 g/mol
InChI Key: ZPWJUQFZAFWVED-UHFFFAOYSA-N
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Description

“5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study summarized comprehensive data from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategy employed . For example, one study used the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, such as “5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine”, have been evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Therefore, inhibiting TRKs can potentially be a therapeutic strategy for treating cancer .

Future Directions

The future directions for the research and development of “5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine” and related compounds could involve the creation of combinatorial libraries based on the pyrazolo[3,4-b]pyridine scaffold . Additionally, further exploration of these compounds as TRK inhibitors could be beneficial, given their potential role in cancer treatment .

properties

IUPAC Name

5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWJUQFZAFWVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717559
Record name 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

CAS RN

52090-86-5
Record name 5-Methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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